molecular formula C10H20ClN B13470279 1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride

1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride

Cat. No.: B13470279
M. Wt: 189.72 g/mol
InChI Key: KHTCANPHXBISHS-UHFFFAOYSA-N
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Description

1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride is a chemical compound known for its unique bicyclic structure. This compound is characterized by a tert-butyl group attached to a bicyclo[1.1.1]pentane ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .

Preparation Methods

The synthesis of 1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride typically involves multiple steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, often using hydrogen gas and a metal catalyst, can convert ketones or aldehydes derived from this compound back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium or platinum catalysts.

    Nucleophiles: Alkyl halides, amines.

    Acids and bases: Hydrochloric acid, sodium hydroxide.

Scientific Research Applications

1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The methanamine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and pathways .

Comparison with Similar Compounds

1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride can be compared with other similar compounds:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior, making it valuable for targeted research and industrial applications.

Properties

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride

InChI

InChI=1S/C10H19N.ClH/c1-8(2,3)10-4-9(5-10,6-10)7-11;/h4-7,11H2,1-3H3;1H

InChI Key

KHTCANPHXBISHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C12CC(C1)(C2)CN.Cl

Origin of Product

United States

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